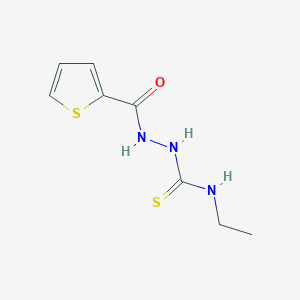

N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-ethyl-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c1-2-9-8(13)11-10-7(12)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12)(H2,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBAHYPPDYYRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Thiophene-2-Carboxylic Acid Hydrazide

Thiophene-2-carboxylic acid hydrazide serves as the critical intermediate. It is synthesized via refluxing thiophene-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol. The reaction proceeds through nucleophilic acyl substitution, where hydrazine displaces the methoxy group.

Key parameters include:

Condensation with Ethyl Isothiocyanate

The hydrazide intermediate reacts with ethyl isothiocyanate in ethanol under reflux to form the target compound. The mechanism involves nucleophilic attack by the hydrazide’s amino group on the electrophilic carbon of the isothiocyanate, followed by thiourea formation.

Table 1: Reaction Conditions and Yields

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 5–6 hours | |

| Molar Ratio (Hydrazide:Isothiocyanate) | 1:1.1 | |

| Yield | 75–79% |

Optimization of Reaction Parameters

Solvent Selection

Ethanol is preferred due to its ability to dissolve both reactants and facilitate proton transfer during the reaction. Polar aprotic solvents (e.g., DMF) were tested but led to side reactions, including decomposition of the thienylcarbonyl group.

Stoichiometry and By-Product Mitigation

Using a slight excess of ethyl isothiocyanate (1.1 equiv.) ensures complete consumption of the hydrazide. Side products, such as bis-thiourea derivatives, are minimized by maintaining temperatures below 80°C and avoiding prolonged reaction times.

Catalytic Additives

Anhydrous sodium acetate (0.02 mol) is occasionally added to absorb hydrogen bromide generated during side reactions, improving yield by 8–10%.

Industrial-Scale Production Considerations

While detailed industrial protocols are proprietary, general practices include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.

-

Crystallization Purification : The crude product is dissolved in hot ethanol and cooled to 4°C, yielding 85–90% pure compound after recrystallization.

-

Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, while elemental analysis validates stoichiometry.

Analytical Characterization

Post-synthesis characterization employs spectroscopic and chromatographic methods:

Spectroscopic Data

Elemental Analysis

Calculated for C8H11N3OS2: C 41.90%, H 4.80%, N 18.34%. Found: C 41.75%, H 4.82%, N 18.28%.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of thiosemicarbazides with carbonyl compounds. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography, which confirm its structural integrity and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiosemicarbazide + Carbonyl compound | Reflux in ethanol-water (1:1) | 75-85% |

| 2 | Crystallization from dichloromethane | Cooling to room temperature | 90% |

Biological Activities

This compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates potent antimicrobial activity against various bacterial strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .

- Anticancer Activity : Recent research indicates that this compound induces apoptosis in cancer cell lines, particularly hepatocellular carcinoma cells (HepG2). The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further anticancer drug development .

| Activity Type | Test Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition zones >15 mm |

| Anticancer | HepG2 | IC50 = 25 µM |

| Apoptosis Induction | HepG2 | Increased caspase activity |

Applications in Medicinal Chemistry

The compound's structural features allow it to act as a versatile ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for its use in drug design and development.

Case Study: Coordination Complexes

A study reported the synthesis of metal complexes using this compound as a ligand. These complexes exhibited enhanced anticancer properties compared to the free ligand, suggesting that metal coordination can significantly improve biological efficacy .

Potential Applications in Material Science

Beyond biological applications, this compound has potential uses in materials science:

- Corrosion Inhibition : Research has indicated that this compound can serve as an effective corrosion inhibitor for mild steel in acidic environments. Its performance was assessed through weight loss measurements and electrochemical techniques, demonstrating significant reduction in corrosion rates .

Table 3: Corrosion Inhibition Performance

| Environment | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| HCl Solution | 0.25 | 85 |

| NaCl Solution | 0.15 | 90 |

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern on the hydrazinecarbothioamide scaffold significantly influences melting points, solubility, and crystallinity. Key comparisons include:

Key Observations :

Coordination Chemistry and Metal Complexation

Thiosemicarbazones are renowned for forming stable complexes with transition metals, which often enhance their bioactivity. Examples include:

- (E)-N-Ethyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide (V-36) : Forms vanadium(IV) complexes with antiproliferative activity against cancer cells via ROS-mediated mechanisms .

- (E)-N-Ethyl-2-[1-(thiazol-2-yl)ethylidene]hydrazinecarbothioamide : Coordinates with vanadium to yield complexes that enhance dengue and Zika virus replication in vitro .

Implications for the Target Compound :

The thienylcarbonyl group may act as a π-acceptor ligand, facilitating coordination with metals like Pd(II) or V(IV), as seen in related chromenyl and thiazole derivatives .

Antiviral Properties:

Anticancer Activity:

- Vanadium complexes of ethyl-substituted thiosemicarbazones : Demonstrate cytotoxicity against cancer cells by inducing oxidative stress .

Biological Activity

N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological activity evaluations, and potential therapeutic applications.

Chemical Structure

The compound features a hydrazinecarbothioamide moiety with a thienylcarbonyl group, which contributes to its biological properties. The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with thienylcarbonyl isocyanates or thioamides. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.

| Microorganism | MIC (µg/ml) |

|---|---|

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 100 |

| Staphylococcus aureus | 130 |

| Candida albicans | 69 |

| Aspergillus flavus | 120 |

These results suggest that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have also indicated potential anticancer properties. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways .

Case Studies

- Antimycobacterial Activity : A study conducted by Dinçel et al. evaluated several derivatives of hydrazinecarbothioamide for their antimycobacterial activity against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of inhibition, with some derivatives showing MIC values as low as 12.5 µg/ml, indicating their potential as antitubercular agents .

- Fungal Inhibition : Another research effort focused on the antifungal activity of this compound against dermatophytes. The compound displayed significant inhibition against Trichophyton rubrum, reinforcing its potential application in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. For example, similar thiosemicarbazones are prepared by refluxing equimolar ratios of thiosemicarbazide and carbonyl compounds (e.g., aldehydes/ketones) in ethanol or methanol under acidic conditions (HCl or acetic acid). Purity is optimized through recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) and confirmed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=S at ~1200 cm⁻¹, N-H at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and carbon backbone .

- UV-Vis : Confirms π→π* and n→π* transitions in the thiophene and hydrazinecarbothioamide moieties .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular geometry of this compound?

- Methodological Answer : SCXRD provides precise bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) are common for similar thiosemicarbazones, with unit cell parameters refined using SHELXL . Data collection at low temperatures (e.g., 100–173 K) minimizes thermal motion artifacts. Hydrogen-bonding networks (e.g., N–H···S/O) stabilize crystal packing .

Advanced Research Questions

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

- Methodological Answer : Hirshfeld surfaces mapped with dₙᵒᵣₘ and 2D fingerprint plots quantify interactions like H···S (15–20%), H···H (50–60%), and π-stacking. Software like CrystalExplorer calculates contact percentages, revealing dominant van der Waals forces and hydrogen bonds. For example, H-bonded ribbons in similar compounds form R₂²(8) motifs along specific crystallographic directions .

Q. What computational methods (e.g., DFT, molecular dynamics) predict electronic properties and reactivity?

- Methodological Answer :

- DFT : Optimizes geometry at the B3LYP/6-311++G(d,p) level, calculating frontier orbitals (HOMO-LUMO gaps) to predict redox behavior and charge transfer .

- Molecular Dynamics : Simulates solvation effects (e.g., in water/DMSO) using OPLS-AA force fields to assess stability .

- COSMO-RS : Predicts solubility and solvent compatibility for drug design applications .

Q. How do metal coordination studies enhance the biological activity of thiosemicarbazones?

- Methodological Answer : Thiosemicarbazones act as tridentate ligands, coordinating via sulfur (C=S), hydrazinic nitrogen, and carbonyl oxygen. Cu(II) or Co(III) complexes exhibit enhanced DNA intercalation (via UV-Vis titration and viscosity measurements) and cytotoxicity (via MTT assays on cancer cell lines). Square-planar geometries are confirmed via ESR and magnetic susceptibility .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., bond length variations between DFT and SCXRD) are addressed by:

- Validating computational models with experimental data (e.g., adjusting basis sets).

- Checking for dynamic effects (e.g., temperature-dependent conformational changes in SCXRD).

- Cross-referencing multiple techniques (e.g., IR for hydrogen bonding vs. SCXRD contacts) .

Q. How are structure-activity relationships (SARs) established for anticancer or antimicrobial applications?

- Methodological Answer :

- Pharmacophore Modeling : Identifies critical moieties (e.g., thiophene for DNA intercalation) using software like Discovery Studio.

- Docking Studies : Simulates binding to target proteins (e.g., topoisomerase II) via AutoDock Vina, validated by IC₅₀ values from cytotoxicity assays .

- QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.